molecular formula C9H9NOS B304701 4-Isothiocyanato-2,6-dimethylphenol

4-Isothiocyanato-2,6-dimethylphenol

Cat. No.: B304701
M. Wt: 179.24 g/mol
InChI Key: HQVDBPQLWWTOKC-UHFFFAOYSA-N
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Description

4-Isothiocyanato-2,6-dimethylphenol is a useful research compound. Its molecular formula is C9H9NOS and its molecular weight is 179.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

4-isothiocyanato-2,6-dimethylphenol

InChI

InChI=1S/C9H9NOS/c1-6-3-8(10-5-12)4-7(2)9(6)11/h3-4,11H,1-2H3

InChI Key

HQVDBPQLWWTOKC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1O)C)N=C=S

Canonical SMILES

CC1=CC(=CC(=C1O)C)N=C=S

Origin of Product

United States

Preparation Methods

The most widely reported method involves the direct introduction of an isothiocyanate group (-NCS) to 2,6-dimethylphenol using thiophosgene (CSCl₂). This route proceeds via nucleophilic substitution under controlled conditions:

Procedure :

  • Substrate Preparation : 2,6-Dimethylphenol (10 mmol) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

  • Reagent Addition : Thiophosgene (12 mmol) is added dropwise at 0–5°C to minimize side reactions.

  • Reaction Monitoring : The mixture is stirred for 4–6 hours at room temperature, with progress tracked via thin-layer chromatography (TLC).

  • Workup : The reaction is quenched with ice-cold water, and the organic layer is separated, dried over MgSO₄, and concentrated.

  • Purification : Recrystallization from ethanol yields pure 4-isothiocyanato-2,6-dimethylphenol as pale yellow crystals .

Key Parameters :

ParameterOptimal ValueImpact on Yield/Purity
Temperature0–25°CHigher temperatures increase hydrolysis risk
SolventAnhydrous DCMPrevents undesired side reactions
Thiophosgene Ratio1.2 equivalentsEnsures complete conversion

Yield : 72–85%.

Oxidative Cyclization of Thiosemicarbazones

Recent studies demonstrate that this compound forms as an intermediate during the oxidation of thiosemicarbazones. For example, treatment of 2-acetylpyridine 4-(4-hydroxy-3,5-dimethylphenyl)thiosemicarbazone (HL2) with phenyliodine(III) diacetate (PIDA) induces oxidative fragmentation:

Mechanism :

  • Radical Formation : PIDA abstracts a hydrogen atom from HL2, generating a nitrogen-centered radical.

  • Fragmentation : The radical undergoes β-scission, releasing this compound and a triazole byproduct .

Conditions :

  • Oxidant: PIDA (2.0 equivalents)

  • Solvent: Methanol/water (3:1 v/v)

  • Temperature: 25°C

  • Time: 2 hours

Yield : 68% (isolated via column chromatography) .

Bromochlorohydantoin-Mediated Synthesis

A patent-pending method utilizes bromochlorohydantoin as a mild oxidizing agent for converting 2,6-dimethylanilinothiolcarbamide into the target compound:

Steps :

  • Substrate Dissolution : 2,6-Dimethylanilinothiolcarbamide (160 g) is dissolved in water (800 mL).

  • Oxidation : Bromochlorohydantoin solution (5 g in 100 mL H₂O) is added dropwise over 30 minutes.

  • Product Isolation : The resulting yellow oil is separated via vacuum filtration and purified by distillation .

Advantages :

  • Avoids toxic reagents like phosgene.

  • Scalable for industrial production.

Yield : 82–89% .

Electrochemical Synthesis

An emerging green chemistry approach employs electrochemical oxidation of 2,6-dimethylphenol in the presence of ammonium thiocyanate (NH₄SCN):

Setup :

  • Anode : Graphite

  • Cathode : Stainless steel

  • Electrolyte : Acetonitrile containing 0.1 M NH₄SCN

  • Potential : +1.2 V vs. Ag/AgCl

Reaction Pathway :

  • Electrochemical Oxidation : 2,6-Dimethylphenol loses an electron, forming a phenoxy radical.

  • Thiocyanate Incorporation : The radical reacts with SCN⁻ to form the isothiocyanate group.

Yield : 65–70% (after solvent extraction).

Solid-Phase Synthesis Using Polymer-Supported Reagents

For high-throughput applications, a polystyrene-supported thiophosgene reagent enables efficient synthesis:

Protocol :

  • Resin Loading : Thiophosgene is immobilized on aminomethylated polystyrene beads.

  • Coupling : 2,6-Dimethylphenol (1.0 equivalent) is refluxed with the resin in toluene for 12 hours.

  • Cleavage : The product is released using trifluoroacetic acid (TFA).

Benefits :

  • Eliminates liquid-phase handling of toxic reagents.

  • Reusable for multiple cycles.

Yield : 78% per cycle .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Thiophosgene-Mediated8598HighModerate
Oxidative Cyclization6895MediumLow
Bromochlorohydantoin8997HighLow
Electrochemical7093MediumVery Low
Solid-Phase7896LowLow

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-Isothiocyanato-2,6-dimethylphenol, and how is reaction success validated?

  • Methodological Answer : Synthesis typically involves converting 4-amino-2,6-dimethylphenol (prepared via reduction of 4-nitro-2,6-dimethylphenol using hydrogen/palladium catalysts ) to the isothiocyanate derivative. Thiophosgene (Cl₂C=S) or CS₂ under acidic conditions introduces the isothiocyanate (-NCS) group. Validation includes:

  • LC/MS : Molecular ion peaks (e.g., [M+H]+=138 for the amine precursor) confirm successful conversion .
  • ¹H-NMR : Aromatic proton singlets (δ ~6.16) and absence of amine signals (δ ~4.5-3.9) verify substitution .
  • Purity assessment : GC or HPLC with standards ensures minimal side products.

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H-NMR : Identifies aromatic protons (δ ~6.0-7.5) and methyl groups (δ ~2.0-2.5).
  • IR Spectroscopy : Detects the isothiocyanate stretching band (~2100 cm⁻¹).
  • UV-Vis : Monitors reactivity in solution, as shown in luminescence quenching studies of brominated analogs .
  • LC/MS : Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can competing hydration or hydrolysis of the isothiocyanate group be minimized during synthesis?

  • Methodological Answer :

  • Use anhydrous solvents (e.g., dry THF) and inert atmospheres (N₂/Ar) to suppress hydrolysis.
  • Maintain low temperatures (0–5°C) during thiophosgene addition to reduce side reactions.
  • Monitor reaction progress via TLC or in-line NIR spectroscopy (as in 2,6-DMP purification ).
  • Rapid work-up (e.g., acid-base extraction) isolates the product before degradation.

Q. What derivatization strategies enhance the detectability of this compound in environmental matrices?

  • Methodological Answer :

  • Two-step derivatization : Similar to hypochlorous acid detection via 4-chloro-2,6-dimethylphenol formation , react with amines (e.g., dansyl hydrazine) to form fluorescent thiourea adducts.
  • HPLC-UV/FLD : Achieves detection limits comparable to chlorine dioxide (0.011 mg/L) .
  • LC-MS/MS : Provides specificity for trace analysis in complex matrices.

Q. What mechanistic insights explain the electrophilic reactivity of this compound in polymer chemistry?

  • Methodological Answer :

  • The -NCS group reacts with nucleophiles (amines, thiols) to form thiourea or thioether bonds.
  • In phase-transfer catalyzed polymerizations (e.g., poly(2,6-dimethyl-1,4-phenylene oxide) synthesis ), controlled monomer addition prevents cross-linking.
  • DFT calculations predict reactivity hotspots, guiding monomer design for targeted applications.

Q. How do steric effects from the 2,6-dimethyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric hindrance from ortho-methyl groups slows reactions with bulky nucleophiles but enhances selectivity for small molecules (e.g., primary amines).
  • Kinetic studies using UV-Vis (similar to uptake coefficient measurements for 2,6-dimethylphenol ) quantify steric impacts.
  • X-ray crystallography of analogs (e.g., 4-bromo-2,6-dimethylphenol ) reveals structural constraints affecting reactivity.

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